molecular formula C14H16OS B13084766 (4-Ethyl-5-methylthiophen-2-yl)-phenylmethanol

(4-Ethyl-5-methylthiophen-2-yl)-phenylmethanol

Cat. No.: B13084766
M. Wt: 232.34 g/mol
InChI Key: JBXOQGSZDFDYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethyl-5-methylthiophen-2-yl)-phenylmethanol is an organic compound with the molecular formula C14H16OS It features a thiophene ring substituted with ethyl and methyl groups, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-5-methylthiophen-2-yl)-phenylmethanol typically involves the reaction of 4-ethyl-5-methylthiophene with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-5-methylthiophen-2-yl)-phenylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(4-Ethyl-5-methylthiophen-2-yl)-phenylmethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethyl-5-methylthiophen-2-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4-Ethyl-5-methylthiophen-2-yl)-phenylmethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    (4-Ethyl-5-methylthiophen-2-yl)-phenylmethane: Similar structure but without the hydroxyl group.

Uniqueness

(4-Ethyl-5-methylthiophen-2-yl)-phenylmethanol is unique due to the presence of both a thiophene ring and a phenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

(4-ethyl-5-methylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C14H16OS/c1-3-11-9-13(16-10(11)2)14(15)12-7-5-4-6-8-12/h4-9,14-15H,3H2,1-2H3

InChI Key

JBXOQGSZDFDYAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1)C(C2=CC=CC=C2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.